molecular formula C14H15N9O2 B1308750 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No.: B1308750
M. Wt: 341.33 g/mol
InChI Key: ZQTLRCQGOKOVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a complex organic compound that features a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 1-amino-2-(1,2,4-triazol-1-yl)ethanone with 1-phenyl-1,2,4-triazol-3-yl acetate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions, where substituents on the triazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole rings.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole compound with similar ring structure but lacking the additional functional groups.

    1-Phenyl-1,2,4-triazole: Similar to the phenyl-substituted triazole ring in the compound.

    Acetamide: A simpler amide compound without the triazole rings.

Uniqueness

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is unique due to its combination of triazole rings and amide functionality. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N9O2

Molecular Weight

341.33 g/mol

IUPAC Name

N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide

InChI

InChI=1S/C14H15N9O2/c15-12(6-22-9-16-8-18-22)19-20-13(24)7-25-14-17-10-23(21-14)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,15,19)(H,20,24)

InChI Key

ZQTLRCQGOKOVSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN=C(CN3C=NC=N3)N

Origin of Product

United States

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